Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:
- Position 7: A difluoromethyl (-CF₂H) group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Position 5: A ketone group in a partially saturated 4,5-dihydropyrimidine ring, influencing planarity and electronic properties.
- Position 2: An ethyl carboxylate ester (-COOEt), contributing to solubility and serving as a synthetic handle for derivatization.
This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse biological activities, including kinase inhibition and antimicrobial effects .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(difluoromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O3/c1-2-18-10(17)5-3-7-13-8(16)4-6(9(11)12)15(7)14-5/h3-4,9H,2H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBFJMOHYCZTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction typically takes place in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines. Alternatively, trifluoroacetic acid can be used to predominantly form 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate, have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting tumor growth. A review highlighted that the structural modifications of pyrazolo[1,5-a]pyrimidines enhance their activity against specific cancer types .
Enzyme Inhibition
This compound also exhibits potential as an enzyme inhibitor. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit enzymes involved in cancer progression and other diseases. For instance, certain derivatives have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Antiviral Properties
In addition to anticancer effects, pyrazolo[1,5-a]pyrimidines have been investigated for antiviral activities. A study reported the synthesis of various pyrazolo derivatives and their evaluation against viral infections, suggesting that structural modifications could enhance antiviral efficacy . this compound may possess similar properties worth exploring further.
Photophysical Properties
Recent studies have identified the pyrazolo[1,5-a]pyrimidine scaffold as a potential fluorophore due to its exceptional photophysical properties. These compounds can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to modify the electronic properties through chemical substitutions allows for tailored applications in materials science.
Supramolecular Chemistry
The unique structural characteristics of pyrazolo[1,5-a]pyrimidines enable them to form crystals with notable conformational and supramolecular phenomena. This property can be harnessed to develop new materials with specific functionalities in areas such as drug delivery systems and sensors .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
Analysis :
- The difluoromethyl group balances lipophilicity and electronic effects, making it preferable to -CH₃ for drug-like properties .
- Trifluoromethyl analogs (e.g., ) exhibit higher electronegativity but may reduce solubility due to increased logP.
- Morpholine -containing derivatives (e.g., compound 13) introduce polarity, enhancing aqueous solubility and pharmacokinetics .
Substituent Variations at Position 2
Analysis :
- Ethyl carboxylate groups allow facile hydrolysis to carboxylic acids, enabling prodrug strategies .
- Phenyl substituents (e.g., ) enhance π-π stacking with biological targets but may reduce solubility.
Ring Saturation and Oxidation States
Physicochemical Properties
Note: Experimental data (e.g., melting points) are scarce in the provided evidence.
Biological Activity
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₁F₂N₃O₃
- Molecular Weight : 257.06 g/mol
- CAS Number : 25468-51-3
Synthesis and Structural Characteristics
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their diverse pharmacological activities. The synthesis typically involves the reaction of difluoromethyl derivatives with suitable precursors such as β-dicarbonyl compounds. The structural modifications enhance the compound's biological efficacy and selectivity towards various targets.
Anticancer Activity
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Studies indicate that these compounds exhibit significant inhibition against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.36 | Inhibition of CDK2 |
| A375 | 1.8 | Induction of apoptosis |
| HCT116 | Not specified | Cell cycle arrest |
The compound's ability to inhibit cyclin-dependent kinases (CDKs) suggests a mechanism that disrupts cancer cell proliferation and promotes apoptosis in tumor cells .
Enzymatic Inhibition
This compound has also shown promising results as an enzymatic inhibitor. Specific studies have reported its effectiveness against various enzymes involved in cancer progression and metabolic pathways.
Case Studies
- Study on CDK Inhibition :
- Antitumor Efficacy :
- Selectivity Profile :
Q & A
Basic: What are the standard synthetic routes for Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate?
Methodological Answer:
The compound is synthesized via condensation reactions between pyrazole and pyrimidine precursors. A common approach involves reacting ethyl 2,4-dioxopentanoate derivatives with substituted 5-aminopyrazoles under reflux conditions. For example:
- Step 1 : Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate (0.01 mol) with 5-amino-3-phenylpyrazole (0.01 mol) in ethanol under reflux for 12 hours .
- Step 2 : Removal of solvent under reduced pressure, followed by purification via column chromatography (petroleum ether/ethyl acetate, 8:2 v/v) and recrystallization from ethanol .
Table 1 : Comparison of Synthetic Conditions and Yields
| Precursors | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2,4-dioxopentanoate + 5-aminopyrazole | Ethanol | 30 min | 70% | |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate + 5-aminotetrazole | Ethanol | 12 hours | 67% |
Advanced: How can SHELX software be optimized for refining the crystal structure of this compound?
Methodological Answer:
SHELXL is widely used for small-molecule refinement. Key optimization strategies include:
- Hydrogen Bonding : Use
AFIXcommands to fix N–H bond lengths (e.g., 0.83 Å for free-refined H atoms) and apply riding models for C–H bonds . - Discrepancy Resolution : Analyze residual density maps to adjust torsion angles or occupancy ratios for disordered atoms. For example, the dihedral angle between fused pyrazole and pyrimidine rings (1.31° in related structures) must be refined iteratively .
- Validation : Cross-check with
PLATONorMercuryto validate hydrogen-bond geometries (e.g., N–H⋯N interactions at 2.8–3.0 Å) .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : H and C NMR identify substituents (e.g., difluoromethyl at δ 6.8–7.2 ppm for H; CF at δ 110–120 ppm for C) .
- IR : Detect carbonyl (C=O at 1680–1720 cm) and pyrimidine ring vibrations (1550–1600 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 317.30 for CHFNO) .
Advanced: How to resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies?
Methodological Answer:
Contradictions in hydrogen bonding (e.g., N–H⋯N vs. C–H⋯O interactions) arise from packing effects or dynamic disorder. Strategies include:
- Multi-Scan Corrections : Apply absorption corrections (e.g., using Rigaku Saturn diffractometers) to reduce anisotropic effects .
- Twinned Data Refinement : Use
TWINandBASFcommands in SHELXL for non-merohedral twinning, as seen in tetrazolo-pyrimidine derivatives . - Comparative Analysis : Overlay multiple datasets (e.g., 3681 reflections in P2/c space group) to identify systematic errors .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Substituent Variation : Replace difluoromethyl with trifluoromethyl or chloromethyl groups to assess bioactivity changes (e.g., IC shifts in kinase assays) .
- Docking Simulations : Use AutoDock Vina to predict binding to targets like CDK2 (e.g., binding affinity ΔG = -9.2 kcal/mol for triazolo-pyrimidine analogs) .
- Biological Assays : Test anti-inflammatory activity via COX-2 inhibition (IC = 0.8 µM for pyrazolo[1,5-a]pyrimidine derivatives) .
Table 2 : SAR Trends in Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituent | Target | Activity (IC) | Reference |
|---|---|---|---|
| Difluoromethyl | COX-2 | 1.2 µM | |
| Trifluoromethyl | CDK2 | 0.5 µM | |
| Chloromethyl | HMG-CoA Reductase | 3.4 µM |
Basic: What crystallographic parameters are critical for confirming molecular conformation?
Methodological Answer:
- Puckering Parameters : Analyze Cremer-Pople parameters (Q, θ, φ) for pyrimidine rings (e.g., Q = 0.125 Å, θ = 109.7° in envelope conformers) .
- Dihedral Angles : Measure angles between fused rings (e.g., 89.53° between pyrazole and phenyl planes in bromophenyl analogs) .
- Hydrogen Bond Tables : Tabulate D–H⋯A distances and angles (e.g., N–H⋯N: 2.85 Å, 165°) .
Advanced: How are green chemistry principles applied to optimize synthesis?
Methodological Answer:
- Solvent Reduction : Replace ethanol with cyclopentyl methyl ether (CPME) to improve atom economy (yield increase from 62% to 75%) .
- Flow Reactors : Use continuous flow systems for automated, scalable synthesis (residence time: 20 min; purity >98%) .
- Catalyst Recycling : Employ immobilized Pd catalysts in Buchwald-Hartwig reactions (reused 5x without activity loss) .
Basic: What are the key structural motifs influencing biological activity?
Methodological Answer:
- Electron-Withdrawing Groups : Difluoromethyl enhances metabolic stability (t = 4.2 h vs. 1.8 h for methyl analogs) .
- Carboxylate Moieties : Ethyl esters improve membrane permeability (logP = 2.1 vs. 1.3 for free acids) .
- Heterocyclic Fusion : Pyrazolo-pyrimidine cores enable π-π stacking with enzyme active sites (e.g., centroid distances = 3.426 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
